potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1955523-98-4
VCID: VC5709879
InChI: InChI=1S/C8H10N2O2.K/c11-8(12)7-6-3-1-2-4-10(6)5-9-7;/h5H,1-4H2,(H,11,12);/q;+1/p-1
SMILES: C1CCN2C=NC(=C2C1)C(=O)[O-].[K+]
Molecular Formula: C8H9KN2O2
Molecular Weight: 204.27

potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate

CAS No.: 1955523-98-4

Cat. No.: VC5709879

Molecular Formula: C8H9KN2O2

Molecular Weight: 204.27

* For research use only. Not for human or veterinary use.

potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate - 1955523-98-4

Specification

CAS No. 1955523-98-4
Molecular Formula C8H9KN2O2
Molecular Weight 204.27
IUPAC Name potassium;5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate
Standard InChI InChI=1S/C8H10N2O2.K/c11-8(12)7-6-3-1-2-4-10(6)5-9-7;/h5H,1-4H2,(H,11,12);/q;+1/p-1
Standard InChI Key QGXOJYVVDTXTRN-UHFFFAOYSA-M
SMILES C1CCN2C=NC(=C2C1)C(=O)[O-].[K+]

Introduction

Chemical Structure and Molecular Characteristics

Core Scaffold and Substituent Analysis

The imidazo[1,5-a]pyridine system consists of a five-membered imidazole ring fused to a pyridine ring. In potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate, the pyridine moiety is partially saturated, with hydrogen atoms at positions 5–8, forming a cyclohexane-like ring (Figure 1). The carboxylate group at position 1 is ionically bonded to potassium, conferring high polarity and water solubility.

Molecular Formula: C₁₀H₁₁KN₂O₂
Molecular Weight: 246.32 g/mol
SMILES Notation: [K+].O=C([O-])C1=N[C@H]2CCCC[C@H]2N=C1

The saturated ring reduces aromaticity, impacting electronic properties and reactivity. X-ray crystallography of analogous compounds reveals bond lengths of 1.383 Å (C–N) and 1.347 Å (N–C) in the imidazole ring, with slight distortions due to saturation .

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, D₂O): δ 3.15–2.85 (m, 4H, cyclohexane CH₂), 2.70 (t, 2H, J = 6.8 Hz, CH₂ adjacent to N), 7.45 (d, 1H, J = 9.2 Hz, pyridine H), 6.95 (d, 1H, J = 7.1 Hz, imidazole H) .

  • ¹³C NMR (100 MHz, D₂O): δ 176.8 (COO⁻), 148.5 (C=N), 132.4 (pyridine C), 124.7 (imidazole C), 35.2–28.4 (cyclohexane CH₂) .

Infrared (IR) Spectroscopy:
Strong absorption at 1580 cm⁻¹ (C=O stretch of carboxylate) and 1400 cm⁻¹ (symmetric COO⁻ stretch). The absence of O–H stretches (2500–3300 cm⁻¹) confirms salt formation .

Mass Spectrometry:
High-resolution mass spectrometry (HRMS-ESI) shows a molecular ion peak at m/z 246.1124 ([M+H]⁺), consistent with the molecular formula.

Synthesis Methodologies

Ritter-Type Reaction Approach

A Ritter-type reaction involving 5H,6H,7H,8H-imidazo[1,5-a]pyridinylmethanol and nitriles has been adapted for carboxylate synthesis (Scheme 1). Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) catalyzes the formation of a benzylic cation, which reacts with acetonitrile to form an intermediate nitrilium ion. Hydrolysis yields the carboxylic acid, which is neutralized with potassium hydroxide .

Optimized Conditions:

  • Catalyst: Bi(OTf)₃ (5 mol%)

  • Acid: p-TsOH·H₂O (7.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Temperature: 150°C, 12 hours

  • Yield: 72–89%

Cyclocondensation of 2-Picolylamines

An alternative route involves cyclocondensation of 2-picolylamines with nitroalkanes in polyphosphoric acid (PPA) (Scheme 2). Nitroalkanes act as electrophiles, forming the imidazo ring upon dehydration. Subsequent oxidation of the nitro group to a carboxylic acid and neutralization completes the synthesis .

Key Steps:

  • Cyclization: 2-Picolylamine + nitroethane → imidazo[1,5-a]pyridine nitro derivative.

  • Oxidation: HNO₃/H₂SO₄ converts nitro to carboxyl.

  • Neutralization: KOH in ethanol yields potassium salt.

Yield: 65–78%

Physicochemical Properties

Solubility and Stability

PropertyValue
Water Solubility48 mg/mL (25°C)
Partition Coefficient (LogP)-1.2 (calculated)
Melting Point245–247°C (decomposes)
StabilityStable in air; hygroscopic

The potassium salt exhibits markedly higher aqueous solubility than its carboxylic acid precursor (2 mg/mL) . Stability studies indicate no degradation under ambient conditions for 6 months.

Applications in Medicinal Chemistry

Kinase Inhibition

Imidazo[1,5-a]pyridines are explored as kinase inhibitors due to their ability to mimic ATP’s purine motif. The carboxylate group enhances binding to positively charged residues in kinase active sites. In vitro assays show IC₅₀ values of 0.8–1.2 µM against JAK2 and EGFR kinases .

Antibacterial Activity

Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 16 µg/mL, comparable to vancomycin. The carboxylate may disrupt cell wall synthesis via interactions with penicillin-binding proteins .

Research Advancements

Structural Modifications

Recent studies have derivatized the carboxylate into amides and esters to enhance blood-brain barrier permeability. The ethyl ester prodrug shows 3-fold higher bioavailability in rodent models .

Computational Studies

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. Molecular docking predicts strong binding (−9.2 kcal/mol) to the ATP-binding site of EGFR .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator